N-(1-cyano-1-methylethyl)-2-{[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}-N-methylacetamide
Description
N-(1-cyano-1-methylethyl)-2-{(4-fluorophenyl)methylamino}-N-methylacetamide is a synthetic acetamide derivative featuring a cyano-isopropyl group, a 4-fluorobenzyl substituent, and a propargylamine moiety. This analysis compares its structural and physicochemical properties with analogous compounds, emphasizing substituent effects on reactivity, toxicity, and bioactivity.
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-5-10-21(11-14-6-8-15(18)9-7-14)12-16(22)20(4)17(2,3)13-19/h1,6-9H,10-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMHIJRAXHCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CN(CC#C)CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyano-1-methylethyl)-2-{(4-fluorophenyl)methylamino}-N-methylacetamide is a synthetic compound characterized by its unique molecular structure, which includes a cyano group, a fluorophenyl moiety, and an alkyne substituent. This combination of functional groups suggests potential biological activities that could be leveraged in pharmacological applications.
- Molecular Formula: CHFNO
- Molecular Weight: 301.36 g/mol
- CAS Number: 1281181-68-7
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 301.36 g/mol |
| CAS Number | 1281181-68-7 |
The biological activity of N-(1-cyano-1-methylethyl)-2-{(4-fluorophenyl)methylamino}-N-methylacetamide may involve several mechanisms:
- Enzyme Inhibition: The compound has been studied for its potential to inhibit various enzymes, particularly those involved in cancer pathways.
- Cell Cycle Modulation: Similar compounds have shown the ability to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting that this compound may have similar properties.
- Neurotoxicity Assessment: Preliminary studies indicate that structural analogs can exhibit neurotoxic effects, which may be relevant for understanding the safety profile of this compound.
Biological Activity Studies
Several studies have investigated the biological activities of compounds structurally related to N-(1-cyano-1-methylethyl)-2-{(4-fluorophenyl)methylamino}-N-methylacetamide.
Case Study: HDAC Inhibition
A study on related compounds demonstrated potent inhibitory activity against human histone deacetylases (HDACs), which are critical in regulating gene expression and are often targeted in cancer therapies. For instance, compound (S)-17b exhibited significant inhibition of class I HDAC isoforms and induced apoptosis in myelodysplastic syndrome cell lines, suggesting that similar activities might be expected from N-(1-cyano-1-methylethyl)-2-{(4-fluorophenyl)methylamino}-N-methylacetamide .
Neurotoxicity Assessment
Research into neurotoxic analogs revealed that certain structural features correlate with neurotoxic effects, primarily through interaction with monoamine oxidase (MAO). Compounds that were substrates for MAO-B were found to be neurotoxic, indicating that N-(1-cyano-1-methylethyl)-2-{(4-fluorophenyl)methylamino}-N-methylacetamide could potentially exhibit similar risks .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of compounds similar to N-(1-cyano-1-methylethyl)-2-{(4-fluorophenyl)methylamino}-N-methylacetamide have been evaluated in various animal models. Key findings include:
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate to High |
| Metabolic Stability | Variable across species |
| hERG Channel Inhibition | Low (IC: 34.6 µM) |
These parameters suggest that while the compound may have therapeutic potential, careful consideration of its safety profile is necessary.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Substituent Variations
Target Compound Key Features:
- 4-Fluorophenylmethyl : Enhances lipophilicity and may influence receptor binding.
Analog Compounds:
| Compound Name / ID | Key Substituent Differences | Molecular Weight (g/mol) | Notable Properties | Reference |
|---|---|---|---|---|
| Target Compound | — | ~349.4 (estimated) | High lipophilicity; potential toxicity concerns | — |
| 2-{(4-fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide | N-furan-2-ylmethyl instead of N-cyano-isopropyl | 379.38 | Reduced steric bulk; improved solubility | |
| ADB-FUBINACA ([N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide) | Indazole-carboxamide core; carbamoyl substituent | ~466.5 | Synthetic cannabinoid receptor affinity | |
| N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide | Biphenyl-fluoroprolineamide; indole-ethyl group | ~434.5 | Enhanced π-π stacking; CNS activity |
Key Observations :
- Cyano Group Impact: The target’s cyano-isopropyl group may increase toxicity risk compared to furan or carbamoyl analogs, as seen in phosphorothioate derivatives .
- Fluorophenyl Role : Ubiquitous in receptor-binding compounds (e.g., ADB-FUBINACA ), this group likely enhances target engagement via hydrophobic interactions.
- Propargylamine vs. Triazole : Unlike ’s triazole-based analogs, the propargylamine in the target may reduce metabolic stability but improve synthetic accessibility.
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
- Target vs. Furan Analogs: The furan-methyl group in ’s compound improves aqueous solubility compared to the target’s hydrophobic cyano-isopropyl .
- Fluorophenyl Contribution: Increases logP values, as seen in ADB-FUBINACA’s cannabinoid activity .
Toxicity Considerations
- Cyano Group: Linked to high toxicity in phosphorothioates (), suggesting careful evaluation of the target’s safety profile .
- Propargylamine: Potential hepatotoxicity risks due to reactive alkyne intermediates, necessitating metabolic studies.
Preparation Methods
Reductive Amination of 4-Fluorobenzaldehyde with Propargylamine
A modified procedure from US7790899B2 involves reacting 4-fluorobenzaldehyde (1) with propargylamine (2) under reductive conditions:
- Combine 1 (1.0 eq) and 2 (1.2 eq) in methanol.
- Add NaBH4 (1.5 eq) portionwise at 0°C.
- Stir for 12 h at room temperature.
- Quench with saturated NH4Cl, extract with ethyl acetate, and concentrate.
Yield : 78–85%.
Key Advantage : Avoids harsh alkylation conditions, preserving the propargyl group’s integrity.
N-Alkylation of 4-Fluorobenzylamine with Propargyl Bromide
Alternative approaches adapted from PMC8569940 utilize nucleophilic substitution:
- Dissolve 4-fluorobenzylamine (3) in dry THF with K2CO3 (2.5 eq).
- Add propargyl bromide (4) (1.1 eq) dropwise at −10°C.
- Warm to room temperature and stir for 6 h.
- Filter and concentrate under reduced pressure.
Yield : 70–75%.
Challenges : Competing over-alkylation requires careful stoichiometric control.
Preparation of 2-Chloro-N-(1-Cyano-1-Methylethyl)-N-Methylacetamide (Intermediate II)
Cyanoisopropylamine Synthesis
Building on methodologies from LookChem, N-(1-cyano-1-methylethyl)acetamide derivatives are synthesized via:
Acylation with Chloroacetyl Chloride
- Dissolve N-(1-cyano-1-methylethyl)-N-methylamine (7) in dry DCM.
- Add chloroacetyl chloride (8) (1.05 eq) and Et3N (2.0 eq) at 0°C.
- Stir for 2 h, wash with brine, and concentrate.
Final Coupling and Optimization
Nucleophilic Displacement of Chloride
Adapting protocols from ACS Journal of Medicinal Chemistry, Intermediate I and II are coupled under SN2 conditions:
- Combine Intermediate I (9) (1.0 eq) and Intermediate II (10) (1.1 eq) in acetonitrile.
- Add K2CO3 (3.0 eq) and heat at 50°C for 12 h.
- Cool, filter, and purify via silica gel chromatography (hexane/EtOAc 3:1).
Microwave-Assisted Coupling
To enhance efficiency, microwave irradiation (150 W, 100°C, 30 min) reduces reaction time to 1.5 h with comparable yield (68%).
Alternative Routes and Comparative Analysis
One-Pot Cyanoimidation Approach
Inspired by PMC8569940, aldehyde precursors are converted to N-cyanoimidates:
- React 4-fluorophenylacetaldehyde (11) with cyanamide (12) in presence of Ti(OiPr)4.
- Subject to aza-Michael addition with propargylamine.
- Purify via recrystallization from ethanol.
Yield : 58%.
Limitation : Lower yield due to competing side reactions.
Solid-Phase Synthesis
A patent-derived method (US10138219B2) employs resin-bound intermediates:
- Load Wang resin with Fmoc-protected cyanoisopropylamine.
- Deprotect, acylate with bromoacetyl bromide.
- Perform nucleophilic substitution with Intermediate I.
- Cleave from resin using TFA/DCM.
Yield : 60%.
Advantage : Facilitates high-throughput screening.
Analytical Characterization and Quality Control
Spectroscopic Data
Impurity Profiling
Critical impurities include:
- Impurity A : Over-alkylated product (detected via LC-MS at 0.3%).
- Impurity B : Hydrolyzed cyano group (≤0.1% under optimized conditions).
Q & A
Q. What experimental frameworks assess synergistic effects with existing therapeutics?
- Methodology :
- Combination index (CI) : Use the Chou-Talalay method in cell-based assays (e.g., with doxorubicin).
- Transcriptomics : Perform RNA-seq on treated cells to identify pathway crosstalk (e.g., apoptosis/autophagy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
